molecular formula C9H13NO3 B6187476 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid CAS No. 1523346-93-1

4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid

Cat. No. B6187476
CAS RN: 1523346-93-1
M. Wt: 183.2
InChI Key:
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Description

4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid, also known as 4-methyl-3-oxazol-5-ylpentanoic acid (MOP) is an organic acid that has been the subject of scientific research since the late 1960s. MOP is a naturally occurring carboxylic acid found in some plant species and is a member of the oxazole family. It has a molecular formula of C6H10O3 and a molecular weight of 134.14 g/mol. It is a colorless, odorless, and water-soluble compound.

Mechanism of Action

MOP is believed to act on the cellular level by binding to the cytoplasmic membrane and modulating ion channels. It has also been shown to interact with a variety of proteins, including G-proteins and kinases, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects
MOP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including phospholipase A2 and cyclooxygenase. It has also been shown to modulate the activity of several ion channels, including voltage-gated potassium channels. Additionally, MOP has been shown to inhibit the release of proinflammatory cytokines, such as tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

MOP has several advantages when used in laboratory experiments. It is a relatively stable compound, which makes it well suited for use in long-term experiments. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using MOP in laboratory experiments. It can be toxic in high concentrations, and it has a relatively low solubility in water.

Future Directions

MOP has many potential applications in the scientific field. One potential application is in the development of new drugs for the treatment of various diseases. Additionally, it could be used in the development of new materials for use in medical devices or in the development of new biocatalysts. Additionally, it could be used in the development of new analytical methods for the detection and quantification of various compounds. Finally, it could be used in the development of new polymers for use in a variety of applications.

Synthesis Methods

MOP can be synthesized from two different methods. The first method involves the reaction of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acidxazol-5-yl-pentanoic acid with an acid chloride, such as ethyl chloroformate. The reaction yields the desired product in a quantitative yield. The second method involves the reaction of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acidxazol-5-ylpentanoic acid with an amine, such as ethylenediamine. This reaction yields the desired product in a quantitative yield.

Scientific Research Applications

MOP has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in the synthesis of various organic compounds, such as chiral compounds. It has also been used in the synthesis of peptides and other biologically active molecules. Additionally, it has been used as a catalyst in the synthesis of polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid involves the synthesis of the oxazole ring followed by the addition of a pentanoic acid side chain.", "Starting Materials": [ "2-amino-2-methyl-1-propanol", "acetic anhydride", "ethyl bromoacetate", "sodium hydroxide", "methyl 3-oxopentanoate", "4-methyl-3-hydroxypentanoic acid" ], "Reaction": [ "Synthesis of 2-methyl-2-(2-oxoethyl)oxazoline by reacting 2-amino-2-methyl-1-propanol with acetic anhydride and ethyl bromoacetate in the presence of sodium hydroxide.", "Hydrolysis of 2-methyl-2-(2-oxoethyl)oxazoline to form 4-methyl-3-hydroxypentanoic acid.", "Conversion of 4-methyl-3-hydroxypentanoic acid to its acid chloride derivative using thionyl chloride.", "Reaction of the acid chloride derivative with 2-amino-3-oxazoline to form 4-methyl-3-(1,2-oxazol-3-yl)pentanoyl chloride.", "Hydrolysis of 4-methyl-3-(1,2-oxazol-3-yl)pentanoyl chloride to form 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid." ] }

CAS RN

1523346-93-1

Molecular Formula

C9H13NO3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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